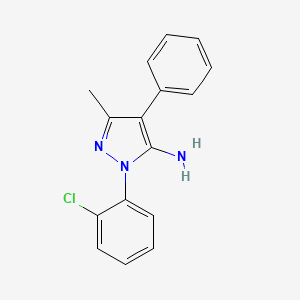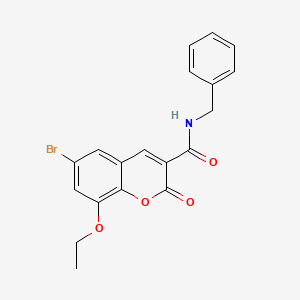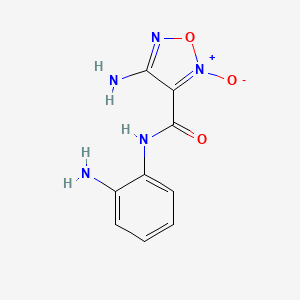
1-(2-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 1, a methyl group at position 3, and a phenyl group at position 4
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Substitution Reactions: The introduction of the chlorophenyl, methyl, and phenyl groups is achieved through substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzonitrile as a starting material.
Final Assembly: The final step involves the coupling of the substituted pyrazole with an amine group to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. Common solvents used include dichloromethane and toluene, while catalysts like palladium or copper may be employed to facilitate the reactions .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include Grignard reagents, halogenating agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It has shown promise in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It serves as a tool to understand the molecular mechanisms of various biological processes.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Molecular Pathways: The compound may influence various molecular pathways, such as those involved in inflammation, cell proliferation, and apoptosis, by interacting with key proteins and signaling molecules
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
Clotrimazole: Clotrimazole, an antifungal agent, has a chlorophenyl group but is structurally different and targets fungal cell membranes.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Properties
Molecular Formula |
C16H14ClN3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-15(12-7-3-2-4-8-12)16(18)20(19-11)14-10-6-5-9-13(14)17/h2-10H,18H2,1H3 |
InChI Key |
RJQPBWPLUYYDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11492709.png)
![3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11492718.png)
![6-(4-sec-Butylamino-6-ethylamino-[1,3,5]triazin-2-yloxy)-pyridazin-3-ol](/img/structure/B11492734.png)

![7-[4-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492745.png)
![3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione](/img/structure/B11492757.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11492764.png)
![7-(azepan-1-yl)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492774.png)
![7-(2-Chloro-6-fluorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11492775.png)

![N-(4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11492783.png)
![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide](/img/structure/B11492786.png)
![N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492798.png)
![4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11492802.png)
